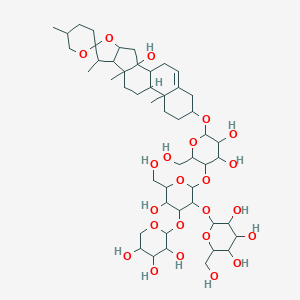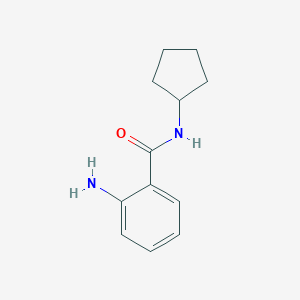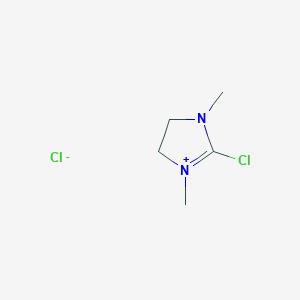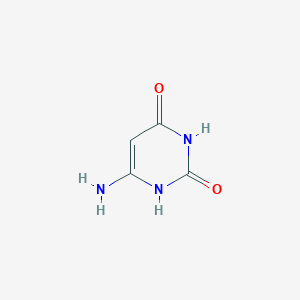![molecular formula C40H48O4 B118408 25,26,27,28-Tetrapropoxycalix[4]arene CAS No. 147782-22-7](/img/structure/B118408.png)
25,26,27,28-Tetrapropoxycalix[4]arene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25,26,27,28-Tetrapropoxycalix4arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers composed of phenolic units linked by methylene bridges. These compounds are known for their unique three-dimensional structures, which allow them to act as molecular hosts in various chemical and biological applications .
Vorbereitungsmethoden
The synthesis of 25,26,27,28-Tetrapropoxycalix4arene typically involves the alkylation of calix4arene with propyl bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
25,26,27,28-Tetrapropoxycalix4arene undergoes various chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl groups can be substituted with various functional groups, such as phosphine oxide or phosphinic acid groups, to enhance its solubility and complexation properties.
Complexation Reactions: It forms supramolecular complexes with various guest molecules, including uracils and metal ions, through hydrogen bonding and π-π interactions
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Wissenschaftliche Forschungsanwendungen
25,26,27,28-Tetrapropoxycalix4arene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 25,26,27,28-Tetrapropoxycalix4arene involves its ability to form stable host-guest complexes. The phenolic units and propoxy groups provide a hydrophobic cavity that can encapsulate guest molecules. Hydrogen bonding and π-π interactions play a crucial role in stabilizing these complexes. The molecular targets and pathways involved depend on the specific guest molecule and the application .
Vergleich Mit ähnlichen Verbindungen
25,26,27,28-Tetrapropoxycalix4arene is unique due to its specific substitution pattern and the presence of propoxy groups, which enhance its solubility and complexation properties. Similar compounds include:
- 25,26,27,28-Tetrahydroxycalix 4arene : Lacks the propoxy groups and has different solubility and complexation characteristics .
- 5,17-Diformyl-25,26,27,28-Tetrapropoxycalix 4arene : Contains formyl groups that provide additional sites for chemical modification .
- Calixarene-monophosphines : These compounds have phosphine groups attached to the calixarene upper rim, offering different complexation properties .
Eigenschaften
IUPAC Name |
25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48O4/c1-5-21-41-37-29-13-9-14-30(37)26-32-16-11-18-34(39(32)43-23-7-3)28-36-20-12-19-35(40(36)44-24-8-4)27-33-17-10-15-31(25-29)38(33)42-22-6-2/h9-20H,5-8,21-28H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMWZTYFKKFIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCCC)CC1=CC=C2)OCCC)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
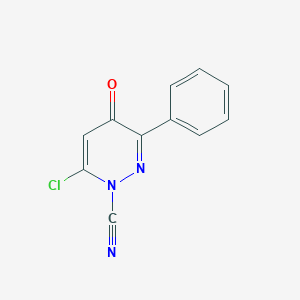
![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)
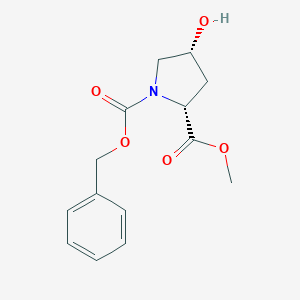
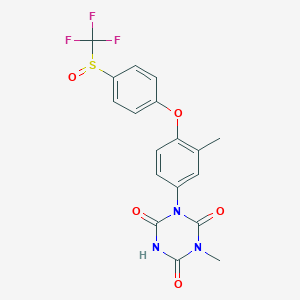
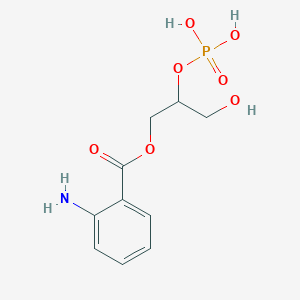
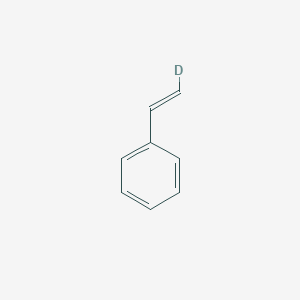
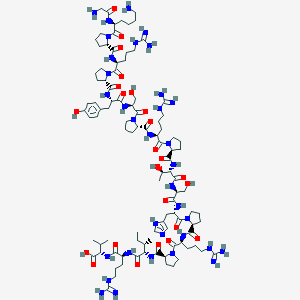
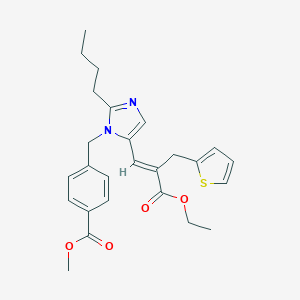
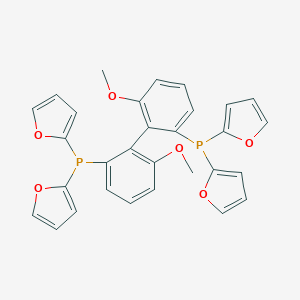
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
